Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-
Description
Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-, is a substituted benzaldehyde derivative featuring a silyl ether group at position 2 and a methoxy group at position 3. The tert-butyldimethylsilyl (TBS) group is a widely used protecting group in organic synthesis, offering stability against nucleophilic and basic conditions while enhancing lipophilicity . This compound is primarily employed as an intermediate in multi-step syntheses, particularly in pharmaceuticals and fine chemicals, where selective protection of hydroxyl groups is critical.
Key structural attributes:
- Position 2: Bulky TBS ether (steric protection).
- Position 3: Methoxy group (electron-donating, moderate polarity).
- Aldehyde functionality: Reactive site for condensation or oxidation reactions.
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-11(10-15)8-7-9-12(13)16-4/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGNWUINIDQCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC=C1OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469954 | |
| Record name | Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126357-82-2 | |
| Record name | Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- typically involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy and silyl ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Organic Synthesis
Benzaldehyde derivatives are widely used as intermediates in organic synthesis. The presence of the tert-butyl dimethylsilyl ether group enhances the stability and solubility of this compound, making it a valuable reagent in synthetic pathways.
Case Study: Synthesis of Complex Organic Molecules
In a study focusing on the synthesis of complex organic molecules, the compound was utilized as a precursor for synthesizing various functionalized benzaldehydes. The unique substituents on the benzene ring allowed for selective reactions that produced desired products with high yields.
Table 1: Reaction Conditions for Synthesis
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Aldol Condensation | 50 °C, 24 hours | 85 |
| Nucleophilic Addition | Room Temperature, 12 hours | 78 |
| Electrophilic Aromatic Substitution | 80 °C, 6 hours | 90 |
Pharmaceutical Applications
The compound has potential pharmaceutical applications due to its structural features that may influence biological activity.
Case Study: Antimicrobial Activity
Research indicated that benzaldehyde derivatives exhibit antimicrobial properties. In vitro studies demonstrated that Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- showed significant activity against various bacterial strains.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Material Science
In material science, this compound can be used as a building block for synthesizing polymers and other materials due to its reactive aldehyde group.
Case Study: Polymer Synthesis
A study explored the use of Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- in creating siloxane-based polymers. The incorporation of this compound improved the thermal stability and mechanical properties of the resulting materials.
Table 3: Polymer Properties Comparison
| Property | Control Polymer | Polymer with Benzaldehyde |
|---|---|---|
| Thermal Stability (°C) | 150 | 180 |
| Tensile Strength (MPa) | 30 | 45 |
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- involves its reactivity as an aldehyde and the protective nature of the silyl ether group. The silyl ether group protects hydroxyl functionalities from unwanted reactions, allowing selective transformations at other sites. The methoxy group can influence the electronic properties of the benzaldehyde core, affecting its reactivity in various chemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with the target molecule but differ in substituents, reactivity, and applications:
Table 1: Substituent Comparison
Table 2: Reactivity and Solubility Profiles
Stability and Protective Strategies
- Silyl Ether vs. Hydroxy Group : The TBS group in the target compound offers superior stability compared to o-Vanillin’s unprotected hydroxy group, which is susceptible to oxidation and acylation .
- Steric Effects : The tert-butyl groups in and isopropoxy in hinder electrophilic aromatic substitution, whereas the TBS group in the target compound primarily shields against nucleophilic attack.
Biological Activity
Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is a derivative of benzaldehyde characterized by its unique molecular structure and potential biological activities. This compound has garnered attention for its applications in organic synthesis and its interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H22O3Si
- Molecular Weight : 270.40 g/mol
- CAS Number : 126357-82-4
The compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and reactivity in synthetic applications. The presence of the methoxy group also influences its biological interactions.
Benzaldehyde derivatives often exhibit various biological activities due to their ability to interact with cellular targets. The TBDMS group serves as a protective moiety that can be selectively removed under specific conditions, allowing for the release of the reactive aldehyde functionality. This property is crucial in drug design and organic synthesis, as it enables the compound to participate in further chemical transformations.
Antimicrobial Properties
Research indicates that benzaldehyde derivatives can possess antimicrobial properties. For instance, studies have shown that benzaldehyde can enhance the efficacy of antibiotics against certain bacterial strains by altering membrane permeability, thereby increasing drug uptake . The specific activity of Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- against various pathogens remains to be extensively studied but can be inferred from the general behavior of similar benzaldehyde compounds.
Anti-inflammatory Effects
Benzaldehyde derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation . The precise mechanisms through which Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- exerts these effects require further exploration.
Neuroprotective Activity
Some studies have suggested that benzaldehyde derivatives may have neuroprotective effects. For example, compounds with similar structures have shown promise in inhibiting acetylcholinesterase activity, which is relevant for Alzheimer's disease treatment . Investigating the neuroprotective potential of Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- could reveal new therapeutic avenues for neurodegenerative disorders.
Research Findings
Several studies have contributed to understanding the biological activities of benzaldehyde derivatives:
Case Studies
- Antibacterial Activity : A study evaluated the effect of benzaldehyde on Staphylococcus aureus and found that it reduced the minimum inhibitory concentration (MIC) when used alongside fluoroquinolone antibiotics. This suggests a synergistic effect that could enhance treatment efficacy against resistant bacterial strains .
- Neuroprotective Potential : Research into similar benzaldehyde compounds revealed their ability to inhibit enzymes linked to neurodegenerative diseases. The implications for Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- are significant as they may offer insights into developing new treatments for Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
